molecular formula C10H19IO B13075663 1-Iodo-2-(2-methylpropoxy)cyclohexane

1-Iodo-2-(2-methylpropoxy)cyclohexane

Cat. No.: B13075663
M. Wt: 282.16 g/mol
InChI Key: AYWIEPSVVIPART-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methylpropoxy)cyclohexane is an organic compound with the molecular formula C10H19IO. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a 2-methylpropoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-(2-methylpropoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 2-methylpropyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:

Cyclohexanol+2-Methylpropyl iodideK2CO3,RefluxThis compound\text{Cyclohexanol} + \text{2-Methylpropyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Cyclohexanol+2-Methylpropyl iodideK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(2-methylpropoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming 2-(2-methylpropoxy)cyclohexane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: 2-(2-methylpropoxy)cyclohexanol, 2-(2-methylpropoxy)cyclohexylamine.

    Oxidation: 2-(2-methylpropoxy)cyclohexanone.

    Reduction: 2-(2-methylpropoxy)cyclohexane.

Scientific Research Applications

1-Iodo-2-(2-methylpropoxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-(2-methylpropoxy)cyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methylpropoxy)cyclohexane
  • 1-Chloro-2-(2-methylpropoxy)cyclohexane
  • 1-Fluoro-2-(2-methylpropoxy)cyclohexane

Uniqueness

1-Iodo-2-(2-methylpropoxy)cyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences its reactivity and the types of reactions it can undergo. Compared to its bromo, chloro, and fluoro analogs, the iodo compound often exhibits higher reactivity in substitution reactions due to the weaker carbon-iodine bond.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-iodo-2-(2-methylpropoxy)cyclohexane

InChI

InChI=1S/C10H19IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3

InChI Key

AYWIEPSVVIPART-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCCCC1I

Origin of Product

United States

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